N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15667169
InChI: InChI=1S/C21H22BrN5O3S/c1-4-27-20(14-5-8-17(29-2)9-6-14)25-26-21(27)31-13-19(28)24-23-12-15-11-16(22)7-10-18(15)30-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12+
SMILES:
Molecular Formula: C21H22BrN5O3S
Molecular Weight: 504.4 g/mol

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15667169

Molecular Formula: C21H22BrN5O3S

Molecular Weight: 504.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C21H22BrN5O3S
Molecular Weight 504.4 g/mol
IUPAC Name N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H22BrN5O3S/c1-4-27-20(14-5-8-17(29-2)9-6-14)25-26-21(27)31-13-19(28)24-23-12-15-11-16(22)7-10-18(15)30-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12+
Standard InChI Key IRQNTFVRQAJDGD-FSJBWODESA-N
Isomeric SMILES CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC
Canonical SMILES CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC

Introduction

Structural Characteristics and Molecular Identity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a hydrazide derivative featuring a triazole-thioether backbone and multiple aromatic substituents. Its molecular formula is C21H22BrN5O3S, with a molecular weight of 504.4 g/mol. The IUPAC name reflects its E-configuration at the hydrazone linkage and the positions of bromine, methoxy, and ethyl groups on the aromatic and heterocyclic rings.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H22BrN5O3S
Molecular Weight504.4 g/mol
IUPAC NameN-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Canonical SMILESCCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)OC
InChIKeyIRQNTFVRQAJDGD-FSJBWODESA-N

The compound’s structure includes:

  • A 5-bromo-2-methoxyphenyl group contributing to electron-deficient aromatic interactions.

  • A 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole moiety, which enhances stability and hydrogen-bonding capacity.

  • A thioether bridge (–S–) linking the triazole and acetohydrazide segments, influencing redox activity .

Synthesis and Reaction Pathways

Compound A is synthesized via multi-step condensation reactions. A typical protocol involves:

  • Formation of the triazole-thioether intermediate: Reacting 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base (e.g., K2CO3) to yield the thioether.

  • Hydrazide coupling: Condensing the intermediate with 5-bromo-2-methoxybenzaldehyde hydrazine under acidic conditions (e.g., acetic acid) to form the hydrazone linkage.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Chloroacetyl chloride, K2CO3, DMF, 60°C78%
25-Bromo-2-methoxybenzaldehyde hydrazine, AcOH, reflux65%

Critical parameters include temperature control (±2°C) and stoichiometric precision to minimize byproducts like unreacted hydrazine or oxidized thiols.

Spectroscopic Characterization

Compound A has been characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.42 (s, 1H, –N=CH–), δ 7.89–7.12 (m, 8H, aromatic protons), δ 4.02 (s, 3H, –OCH3), δ 3.81 (q, 2H, –CH2CH3), δ 1.32 (t, 3H, –CH2CH3) .

  • 13C NMR (100 MHz, DMSO-d6):

    • δ 169.8 (C=O), δ 161.2 (C=N), δ 158.3–114.6 (aromatic carbons) .

Mass Spectrometry

  • HRMS (ESI+): m/z 505.08 [M+H]+ (calculated for C21H23BrN5O3S: 505.07).

Applications in Materials Science

Compound A’s extended π-system and redox-active thioether bridge make it a candidate for:

  • Organic semiconductors: Bandgap calculations suggest Eg ≈ 2.8 eV, suitable for hole-transport layers.

  • Coordination chemistry: The triazole nitrogen and hydrazide oxygen atoms can bind transition metals (e.g., Cu(II), Zn(II)) to form stable complexes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator